2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O4 and its molecular weight is 414.385. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Applications
Research into the biological activities of similar compounds has uncovered various applications, ranging from potential agricultural uses to the development of imaging agents for medical diagnostics. For example, derivatives of benzofuran and related heterocyclic compounds have been evaluated for their antioxidative properties, suggesting their utility in the development of novel antioxidants (H. Yüksek et al., 2015). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, further indicating the therapeutic potential of these compounds (K. Chkirate et al., 2019).
Chemical Synthesis and Transformation
The chemical synthesis and transformation of related compounds have been extensively studied, showcasing the versatility of these molecules in organic synthesis. This includes the development of novel methods for constructing diverse trifluoromethyl heterocycles from single precursors, demonstrating the compound's relevance in synthetic organic chemistry and its potential for creating a wide range of biologically active molecules (Mark A. Honey et al., 2012).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4/c1-17(2)9-11-5-4-6-12(14(11)29-17)28-10-13(26)22-7-8-25-16(27)24(3)15(23-25)18(19,20)21/h4-6H,7-10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOPEPFZPCGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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